molecular formula C18H18N4O5S B2914601 ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate CAS No. 1203443-38-2

ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate

Cat. No.: B2914601
CAS No.: 1203443-38-2
M. Wt: 402.43
InChI Key: HSZSXGTUNMDFCQ-HNENSFHCSA-N
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Description

Ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring. The structure includes an imino-linked 1-methylpyrazole-3-carbonyl group and an ethyl acetate side chain. Such derivatives are of interest in medicinal chemistry due to the benzothiazole moiety’s prevalence in bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-3-25-16(23)10-22-12-8-13-14(27-7-6-26-13)9-15(12)28-18(22)19-17(24)11-4-5-21(2)20-11/h4-5,8-9H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZSXGTUNMDFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=NN(C=C4)C)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and benzothiazole rings, followed by their functionalization and coupling.

    Preparation of 1-methylpyrazole-3-carboxylic acid: This can be achieved through the reaction of 1-methylpyrazole with a suitable carboxylating agent under controlled conditions.

    Formation of benzothiazole ring: This involves the cyclization of appropriate precursors in the presence of a catalyst.

    Coupling and functionalization: The final step involves the coupling of the prepared rings with ethyl acetate under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Feature Ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-...acetate (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-...acetate
R Group 1-Methylpyrazole-3-carbonyl 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl
Ester Group Ethyl Methyl
Key Structural Motifs Pyrazole ring, ethyl ester Benzodioxine ring, methyl ester
Predicted logP Higher (due to ethyl ester) Lower (methyl ester and polar benzodioxine)
Potential Bioactivity Kinase inhibition (pyrazole scaffold) Anticancer/antimicrobial (benzodioxine motifs)

Implications of Structural Variations

  • Pyrazole vs. Benzodioxine : The pyrazole group in the main compound may enhance binding to ATP pockets in kinases due to its planar, aromatic nature. In contrast, the benzodioxine substituent in CAS 895447-12-8 could increase steric hindrance or alter electron distribution, affecting target selectivity.
  • Ethyl vs. Methyl Ester: The ethyl ester likely improves lipophilicity, favoring blood-brain barrier penetration, whereas the methyl ester in the analog may enhance aqueous solubility, beneficial for intravenous formulations.

Research Findings and Data

  • Synthetic Routes : Both compounds likely involve condensation of a benzothiazole-dioxane precursor with acyl chlorides (1-methylpyrazole-3-carbonyl chloride or benzodioxine-carbonyl chloride), followed by esterification. Reaction yields may vary due to steric effects of the R groups.
  • Crystallographic Analysis : X-ray diffraction studies using programs like SHELXL would reveal differences in molecular conformations. For example, the pyrazole group may form intramolecular hydrogen bonds, stabilizing the planar configuration, while the benzodioxine could induce torsional strain.
  • Stability and Solubility : The ethyl ester in the main compound may slow hydrolysis compared to the methyl analog, extending half-life in vivo. However, the benzodioxine’s oxygen-rich structure in CAS 895447-12-8 might improve crystallinity and thermal stability.

Biological Activity

Ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a pyrazole moiety with a benzothiazole derivative, which is known to exhibit various biological activities. The presence of functional groups such as carbonyl and imino enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

2. Anticancer Potential

Research has demonstrated that compounds similar to this compound can inhibit tumor growth in vitro and in vivo. For example:

  • Case Study : A derivative was tested against liver and lung carcinoma cell lines, showing IC50 values of 5.35 μM and 8.74 μM respectively, compared to standard chemotherapy agents like cisplatin (IC50 values of 3.78 μM and 6.39 μM) .

3. Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds containing pyrazole rings have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptor Modulation : It may interact with cellular receptors that mediate growth signals or inflammatory responses.

Research Findings

StudyFocusKey Findings
Antitubercular ActivityDemonstrated significant activity against Mycobacterium tuberculosis using microplate Alamar Blue assay.
CytotoxicityEvaluated against carcinoma cell lines; showed promising results with low toxicity towards normal cells.
Enzyme InteractionSuggested potential modulation of methyl modifying enzymes associated with various diseases.

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